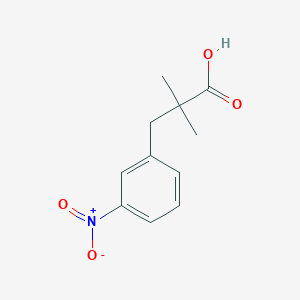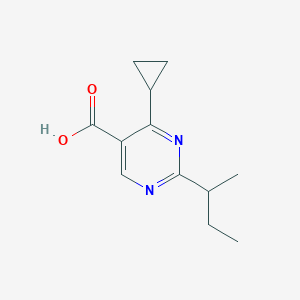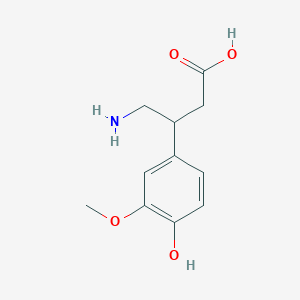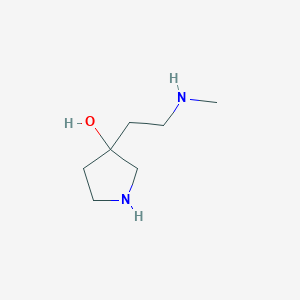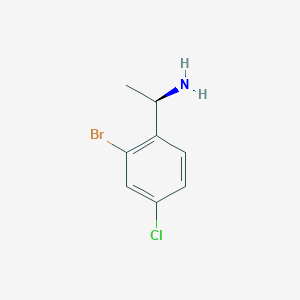
(R)-1-(2-Bromo-4-chlorophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Bromo-4-chlorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a bromine atom and a chlorine atom attached to the benzene ring, along with an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-4-chlorophenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of ®-2-amino-2-(2-bromo-4-chlorophenyl)ethanol using a reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-4-chlorophenyl)ethanamine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Bromo-4-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-Bromo-4-chlorophenyl)ethanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other organic compounds.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine
In medicine, ®-1-(2-Bromo-4-chlorophenyl)ethanamine is explored for its potential therapeutic applications. It may have activity as a central nervous system stimulant or other pharmacological effects.
Industry
In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its unique chemical properties make it valuable for specific applications in manufacturing and material science.
Mécanisme D'action
The mechanism of action of ®-1-(2-Bromo-4-chlorophenyl)ethanamine involves its interaction with molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)ethanamine
- ®-1-(2-Bromo-4-methylphenyl)ethanamine
- ®-1-(2-Bromo-4-nitrophenyl)ethanamine
Uniqueness
®-1-(2-Bromo-4-chlorophenyl)ethanamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
Clé InChI |
VSMZRZUTLAHOGD-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)Cl)Br)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








